![molecular formula C8H6N2O2 B14639109 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- CAS No. 55055-33-9](/img/structure/B14639109.png)
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free environments or in aqueous media with catalysts like thiourea dioxide .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of nanocatalysts such as nanocopper iodide on layered double hydroxides has been reported to facilitate the synthesis under mild conditions, achieving high yields and rapid reaction kinetics .
Chemical Reactions Analysis
Reaction Conditions:
-
Solvent: Ethanol (96% aqueous)
-
Temperature: Reflux (~78°C)
-
Time: 50–60 minutes
-
Workup: Precipitation followed by filtration; no column chromatography required .
Example Reaction:
4 Hydroxy 1 methylpyridin 2 1H one+Malononitrile+AldehydeEt3N EtOH4H Pyrano 3 2 c pyridin 4 one 2 amino
Key Features:
-
Atom economy >90%
-
Yields: 70–95% depending on substituents (Table 1)
-
Tolerates electron-withdrawing (e.g., -NO2
) and electron-donating (e.g., -CH3
) groups on aldehydes .
Table 1: Selected Derivatives Synthesized via MCRs
Aldehyde Substituent | Product Structure | Yield (%) | Reference |
---|---|---|---|
3-Bromo-C6 | |||
H4 | |||
8 | 92 | ||
4-Nitro-C6 | |||
H4 | |||
3r | 85 | ||
C6 | |||
H5 | |||
-CH2 | |||
3c | 78 |
Cyclocondensation Reactions
The amino and keto groups facilitate cyclocondensation with carbonyl-containing reagents:
2.1. With Aldehydes and Active Methylene Compounds
Reaction with arylidene malononitriles or α-cyanoacrylic esters yields fused pyrano-pyridines. For example:
4H Pyrano 3 2 c pyridin 4 one 2 amino +BenzylidenemalononitrilePiperidine2 Amino 3 cyano pyrano 3 2 c pyridines
2.2. With DMFDMA (N,N-Dimethylformamide Dimethyl Acetal)
Reaction with DMFDMA forms intermediates for further functionalization:
4H Pyrano 3 2 c pyridin 4 one 2 amino DMFDMA N N Dimethylamino methylene Derivatives
3.1. Esterification and Carbonitrile Formation
-
Methyl ester derivatives : Formed via reaction with methyl cyanoacetate (e.g., 3c , 3d in ).
-
Carbonitriles : Synthesized using malononitrile under basic conditions (e.g., 3h in ).
3.2. Substitution at the Amino Group
The amino group undergoes nucleophilic substitution with:
-
Alkyl halides : To form N-alkylated derivatives.
Mechanistic Pathways
Key steps in its reactivity include:
-
Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : Pyridone attacks the nitrile’s β-carbon.
-
Cyclization : Intramolecular nucleophilic attack forms the pyran ring .
Evidence :
-
Isolation of intermediates (e.g., enaminones) in silica gel-mediated reactions .
-
Kinetic studies confirming rate-determining cyclization step .
Biological Activity Correlation
While beyond direct chemical reactions, derivatives show:
-
Antiproliferative activity : IC50
values as low as 3 nM in cancer cell lines (HeLa, MCF-7) . -
Tubulin polymerization inhibition : Linked to G2/M cell cycle arrest .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades under strongly acidic/basic conditions via ring-opening.
-
Thermal Stability : Stable up to 250°C (TGA data in).
Scientific Research Applications
Scientific Research Applications
Anticancer Activity:
- Mechanism of Action: Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone derivatives induce cell cycle arrest in the G2/M phase and block in vitro tubulin polymerization . These actions are similar to well-established antitubulin agents like colchicine and podophyllotoxin, which are effective in cancer chemotherapy and are being explored as inhibitors of angiogenesis in cancer tissues .
- Antiproliferative Activity: Library members of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones display low nanomolar antiproliferative activity and induce apoptosis in human cancer cell lines .
Synthesis and Preparation:
- General Method: A general method for synthesizing substituted 2-amino-4H-pyrano[3,2-c]pyridines involves reacting 4-hydroxy-6-methyl-2(1H)-pyridone with arylmethylene malononitriles or arylmethylene cyanoacetic esters . This one-pot process includes a Michael addition and an intramolecular nucleophilic addition, yielding products that can be easily isolated .
- One-Pot Synthesis: 2-amino-3-cyano-4H-pyran derivatives can be efficiently synthesized through a one-pot, three-component reaction of aldehydes, ethyl acetoacetate, and malononitrile, using ammonia as a catalyst at room temperature .
Medicinal Chemistry:
- The structural motif of pyrano[3,2-c]pyridone is commonly found in alkaloids that exhibit diverse biological activities .
- These heterocyclic compounds are considered promising leads in anticancer drug design due to the successful clinical use of microtubule-targeting agents .
- 2-amino-3-cyano-4H-pyran derivatives, closely related to pyrano[3,2-c]pyridones, are also investigated for antimicrobial and antioxidant activities .
Methods for Synthesis of Pyrano[3,2-c]pyridones
- A three-component reaction of pyridone with malononitrile and aromatic aldehydes in a 1:1:1 ratio proceeds smoothly in refluxing ethanol containing a small quantity of Et3N. Pyranopyridones precipitate directly from the refluxing reaction mixtures and require no further purification . General Procedure: A mixture of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) or 4-hydroxy-1-methylquinolin-2(1 H)-one, malononitrile (0.8 mmol), triethylamine (0.05 mL) and a corresponding aldehyde (0.8 mmol) in EtOH (96% aqueous solution, 3 mL) is refluxed for 50 minutes. The reaction mixture is allowed to cool to room temperature, the precipitated product is collected by filtration and washed with EtOH (5 mL) .
Mechanism of Action
The mechanism of action of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in its functional groups.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another heterocyclic compound with potential anticancer properties.
4H-pyrano[2,3-c]pyridine derivatives: These compounds also exhibit significant biological activities and are used in various medicinal chemistry applications.
Uniqueness: 2-Amino-4H-pyrano[3,2-c]pyridin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and its fluorescent characteristics make it particularly valuable in both medicinal and industrial applications .
Biological Activity
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused ring system that incorporates both pyridine and pyran moieties. This unique structure is believed to contribute significantly to its biological activity.
Property | Value |
---|---|
CAS Number | 55055-33-9 |
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- |
Antitumor Activity
Research indicates that derivatives of 4H-pyrano[3,2-c]pyridin-4-one exhibit significant antiproliferative effects against various cancer cell lines. A study by Piao and Imafuku demonstrated that certain pyrano-pyridine hybrids showed high potency in inhibiting breast cancer cell proliferation, achieving an inhibition rate of 81% in vitro assays and significant tumor size reduction in vivo studies .
Antibacterial and Antioxidant Properties
The compound has also been evaluated for its antibacterial and antioxidant activities. In a recent study, several derivatives were tested against Gram-positive bacteria. Some derivatives displayed lower IC50 values than ampicillin, indicating strong antibacterial potential. Additionally, the antioxidant capacity was assessed using DPPH scavenging assays, where certain compounds showed superior reducing power compared to standard antioxidants like BHT .
The mechanism underlying the antiproliferative effects of these compounds appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggested that these compounds bind effectively to CDK2, leading to reduced expression levels of CDK2 protein and gene in treated cells. This inhibition ultimately results in apoptosis activation through caspase pathways .
Case Studies
- Anticancer Study : A study conducted on HCT-116 colorectal cancer cells demonstrated that derivatives such as 4d and 4k inhibited cell proliferation with IC50 values of 75.1 µM and 85.88 µM respectively. These compounds induced apoptosis via caspase-3 activation, confirming their potential as therapeutic agents against colorectal cancer .
- Antibacterial Evaluation : In another investigation focusing on antibacterial activity, specific derivatives showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that the structural modifications on the pyrano-pyridine scaffold significantly influenced their antibacterial efficacy .
Properties
CAS No. |
55055-33-9 |
---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-aminopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6N2O2/c9-8-3-6(11)5-4-10-2-1-7(5)12-8/h1-4H,9H2 |
InChI Key |
ISOXXJAHHFSTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.